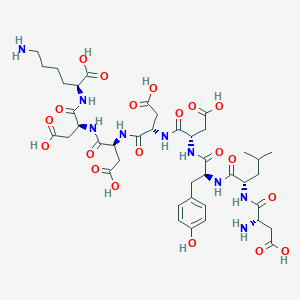
Kv3, Channel Containing Protein 567-585
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Kv3, Channel Containing Protein (567-585) corresponds to amino acids 567 to 585 fragment of the Kv3.1b channel containing protein. Kv3 channel protein is expressed by parvalbumin (PV)-containing pallidal neurons .
Scientific Research Applications
Contribution to Neuronal Excitability
The Kv3 channel, particularly Kv3.1 and Kv3.2 proteins, plays a significant role in neuronal excitability. These proteins are critical in mediating currents that facilitate the repolarization of action potentials, allowing neurons to fire at high frequencies. They are particularly prominent in fast-spiking interneurons of the cortex and hippocampus and in neurons in the globus pallidus. These channels are essential for maintaining the fidelity of synaptic transmission and neuronal communication (Rudy et al., 1999).
Differential Subcellular Localization
Kv3.1 channel isoforms, due to alternative splicing, exhibit distinct subcellular localizations in neurons. These differences in localization are crucial for their function in neuronal signaling. For instance, Kv3.1a and Kv3.1b isoforms show differential expression in somatodendritic and axonal membranes, influencing their role in action potential propagation and synaptic transmission (Ozaita et al., 2002).
Role in High-Frequency Firing and Neurotransmitter Release
Kv3 channels, particularly Kv3.1 to Kv3.4, are uniquely associated with the ability of neurons to fire action potentials and release neurotransmitters at high rates. These channels enable rapid repolarization of action potentials, supporting high-frequency firing in various neuronal populations, such as auditory brain stem neurons and GABAergic interneurons. They are also involved in the regulation of neurotransmitter release at neuronal terminals (Kaczmarek & Zhang, 2017).
Implications in Neurological Disorders
Mutations or abnormal regulation of Kv3 channels have been linked to various neurological disorders, including ataxias, epilepsies, schizophrenia, and Alzheimer's disease. These channels' unique properties and distribution in the nervous system suggest their significant role in neuronal function and pathology (Serrano-Albarrás et al., 2018).
Influence on Cortical EEG Patterns and Seizure Susceptibility
Kv3.2 channels, in particular, have been found to influence cortical EEG patterns and increase susceptibility to epileptic seizures. Disruption in these channels can lead to alterations in cortical inhibitory mechanisms, impacting overall brain function and contributing to seizure genesis (Lau et al., 2000).
properties
Molecular Formula |
C₉₃H₁₅₆N₂₄O₂₈S₂ |
|---|---|
Molecular Weight |
2122.50 |
sequence |
One Letter Code: CKESPVIAKYMPTEAVRVT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Agtad[cfwkyc]V](/img/structure/B1574774.png)